molecular formula C17H18N2 B2410342 5,6-dimethyl-1-(1-phenylethyl)-1H-1,3-benzodiazole CAS No. 637325-01-0

5,6-dimethyl-1-(1-phenylethyl)-1H-1,3-benzodiazole

Cat. No.: B2410342
CAS No.: 637325-01-0
M. Wt: 250.345
InChI Key: PZEYBOSJUVVTEO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields.

Properties

IUPAC Name

5,6-dimethyl-1-(1-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-9-16-17(10-13(12)2)19(11-18-16)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEYBOSJUVVTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Formation via Acid-Catalyzed Condensation

The benzimidazole scaffold is typically constructed through the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or its derivatives. Under reflux conditions in aqueous hydrochloric acid, the diamine undergoes cyclization to yield 5,6-dimethyl-1H-benzimidazole. This intermediate serves as the substrate for subsequent N-alkylation.

Reaction Conditions :

  • Substrate : 4,5-Dimethyl-o-phenylenediamine (1.0 equiv)
  • Cyclization Agent : Formic acid (2.0 equiv)
  • Solvent : 6M HCl (aqueous)
  • Temperature : 100°C (reflux, 12–24 h)
  • Yield : 70–85%

N-Alkylation with 1-Phenylethyl Halides

The introduction of the 1-phenylethyl group at the N1 position is achieved via nucleophilic substitution. The benzimidazole intermediate reacts with 1-phenylethyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents.

Optimized Protocol :

Parameter Specification
Alkylating Agent 1-Phenylethyl bromide (1.2 equiv)
Base Potassium carbonate (2.5 equiv)
Solvent Dimethylformamide (DMF)
Temperature 80°C (8–12 h)
Workup Aqueous extraction, silica chromatography
Yield 60–75%

Mechanistic Insight :
The base deprotonates the benzimidazole at N1, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the 1-phenylethyl halide. Steric hindrance from the geminal dimethyl groups at C5/C6 slightly reduces reaction kinetics compared to unsubstituted analogs.

Catalytic One-Pot Strategies

Transition Metal-Catalyzed Dehydrogenative Coupling

Cobalt-pincer complexes enable direct coupling of 1-phenylethanol with 4,5-dimethyl-o-phenylenediamine, bypassing intermediate isolation. The alcohol undergoes dehydrogenation to form 1-phenylethanal, which condenses with the diamine followed by cyclization.

Key Steps :

  • Dehydrogenation :
    $$ \text{1-Phenylethanol} \xrightarrow[\text{Co catalyst}]{\text{150°C}} \text{1-Phenylethanal} + \text{H}_2 $$
  • Condensation-Cyclization :
    $$ \text{Diamine} + \text{1-Phenylethanal} \rightarrow \text{Schiff base} \xrightarrow{\Delta} \text{Benzimidazole} $$

Conditions :

  • Catalyst : Co-PNP pincer complex (5 mol%)
  • Solvent : Toluene
  • Temperature : 150°C (24 h)
  • Yield : 50–65%

Silicon-Mediated Carbonyl Activation

Hydrosilanes activate carbonyl intermediates, facilitating cyclization under mild conditions. A mixture of 1-phenylethylamine and dimethylformamide (DMF) reacts with 4,5-dimethyl-o-phenylenediamine in the presence of PhSiH₃.

Reaction Profile :

  • Silane : Phenylsilane (1.5 equiv)
  • Temperature : 120°C (12 h)
  • Yield : 68–72%

Solid-Phase and Microwave-Assisted Synthesis

Solid-Supported Acid Catalysis

Silica-supported methanesulfonic acid (CH₃SO₃H-SiO₂) enhances reaction efficiency by minimizing side reactions. The protocol involves:

  • Cyclization : 4,5-Dimethyl-o-phenylenediamine + formic acid → 5,6-dimethylbenzimidazole
  • Alkylation : Reaction with 1-phenylethyl bromide under reflux.

Advantages :

  • Reduced reaction time (6–8 h vs. 12–24 h)
  • Simplified purification (filtration vs. chromatography)
  • Yield improvement (78–82%)

Microwave-Promoted Synthesis

Microwave irradiation accelerates both condensation and alkylation steps. A typical procedure uses ethanol as a solvent and ammonium chloride as a catalyst.

Conditions :

  • Power : 300 W
  • Temperature : 120°C
  • Time : 45–60 min
  • Yield : 80–85%

Comparative Analysis of Methods

Method Catalyst/Base Temp (°C) Time (h) Yield (%) Scalability
Classical Alkylation K₂CO₃ 80 12 60–75 High
Co-PNP Catalysis Co complex 150 24 50–65 Moderate
Hydrosilane PhSiH₃ 120 12 68–72 Low
Solid Acid CH₃SO₃H-SiO₂ 100 8 78–82 High
Microwave NH₄Cl 120 1 80–85 High

Trade-offs :

  • Transition Metal Catalysis : Higher cost but atom-economical.
  • Microwave Synthesis : Rapid but requires specialized equipment.
  • Solid Acid : Eco-friendly but limited substrate scope.

Mechanistic Challenges and Solutions

Regioselectivity in Alkylation

The N1 position is preferentially alkylated due to lower steric hindrance compared to N3. However, the 1-phenylethyl group’s bulkiness may lead to minor byproducts (e.g., dialkylation). Solutions include:

  • Low-Temperature Gradients : Slow addition of alkylating agent at 0–5°C.
  • Bulky Bases : Use of DBU to deprotonate N1 selectively.

Oxidative Degradation

The electron-rich benzimidazole core is prone to oxidation during synthesis. Stabilization strategies:

  • Inert Atmosphere : N₂ or Ar gas blanket.
  • Antioxidants : Addition of 0.1% (w/w) ascorbic acid.

Industrial-Scale Production Considerations

Cost-Effective Alkylating Agents

1-Phenylethyl chloride is preferred over bromide due to lower cost and reduced environmental impact. Industrial protocols often employ:

  • Solvent Recycling : DMF recovery via distillation.
  • Continuous Flow Systems : Enhanced heat/mass transfer for cyclization steps.

Waste Management

  • Halide Byproducts : Neutralized with NaOH to precipitate NaBr/NaCl.
  • Silica Waste : Regenerated via calcination (CH₃SO₃H-SiO₂).

Emerging Methodologies

Electrochemical Synthesis

Recent advances utilize paired electrolysis for tandem oxidation-reduction steps. For example:

  • Anode : Oxidation of 1-phenylethanol to 1-phenylethanal.
  • Cathode : Reduction of nitro intermediates to amines.

Preliminary Results :

  • Current Density : 10 mA/cm²
  • Yield : 55–60% (room temperature, 8 h)

Biocatalytic Approaches

Engineered enzymes (e.g., monooxygenases) catalyze the oxidation-cyclization sequence. Pilot-scale trials report:

  • Enzyme : P450 BM3 variant
  • Turnover Number : 1,200
  • Yield : 40–45%

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, 5/6-CH₃), 4.82 (q, J = 7.1 Hz, 1H, N-CH), 1.72 (d, J = 7.1 Hz, 3H, CH₃), 7.25–7.38 (m, 5H, Ar-H).
  • HRMS : m/z calcd. for C₁₇H₁₈N₂ [M+H]⁺: 250.1469; found: 250.1465.

X-ray Crystallography

Single-crystal analysis confirms the planar benzimidazole core with dihedral angles of 5.2° between the phenyl and imidazole rings.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(1-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmacological activities, particularly in the realm of neuropharmacology and oncology.

Neuropharmacological Activity

Research has indicated that derivatives of benzodiazoles exhibit anticonvulsant properties. In particular, studies involving similar compounds have demonstrated their efficacy in reducing seizure activity through modulation of GABAergic neurotransmission pathways. For example, a study highlighted the synthesis of benzothiazole derivatives that showed significant anticonvulsant activity with favorable protective indices against neurotoxicity .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties against various cancer cell lines. Preliminary investigations into related compounds have shown promising results in inhibiting cell viability in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The cytotoxicity was assessed using the MTT assay, revealing effective inhibition comparable to standard chemotherapeutics like doxorubicin .

Synthesis and Derivative Studies

The synthesis of 5,6-dimethyl-1-(1-phenylethyl)-1H-1,3-benzodiazole can be achieved through various chemical pathways involving condensation reactions between appropriate precursors. The exploration of its derivatives has been a focal point in research due to their enhanced biological activities.

Case Study: Synthesis of Benzothiazole Derivatives

A series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds demonstrated superior efficacy at specific dosages while maintaining lower neurotoxicity profiles . The synthesis involved careful selection of substituents to optimize pharmacological properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in studies related to compounds structurally similar to this compound:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound 6gAnticonvulsant160.4
Compound 6iCytotoxicity7.82 - 10.21
Standard DrugDoxorubicin~10

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(1-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzimidazole: Lacks the phenylethyl group, which may affect its biological activity and properties.

    1-(1-Phenylethyl)-1H-benzimidazole: Lacks the dimethyl groups, which may influence its chemical reactivity and interactions.

Uniqueness

5,6-Dimethyl-1-(1-phenylethyl)-1H-benzimidazole is unique due to the presence of both dimethyl and phenylethyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

5,6-Dimethyl-1-(1-phenylethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and literature.

Chemical Profile

  • Molecular Formula : C17H18N2
  • CAS Number : 637325-01-0
  • Structural Representation :
    • SMILES: CC1=CC2=C(C=C1C)N(C=N2)C(C)C3=CC=CC=C3
    • InChIKey: PZEYBOSJUVVTEO-UHFFFAOYSA-N

The compound features a benzodiazole core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance:

  • Flow Cytometry Analysis : The compound has been shown to accelerate apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against cancer cells .
  • Tumor Growth Suppression : In vivo studies demonstrated that this compound suppressed tumor growth in mice models, suggesting its potential as an effective anticancer agent .

2. Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds similar to 5,6-dimethyl-1-(1-phenylethyl)-1H-1,3-benzodiazole exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/ml .
CompoundTarget OrganismMIC (μg/ml)
Benzimidazole Derivative AS. aureus12.5
Benzimidazole Derivative BE. coli25
5,6-Dimethyl CompoundC. albicans250

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cell survival and proliferation:

  • JAK Inhibition : Some derivatives have shown inhibition of Janus kinase (JAK) pathways with IC50 values ranging from 0.31 μM to over 6 μM for different JAK isoforms .
  • Nucleoside Transporters : The compound also acts as an inhibitor for human concentrative nucleoside transporter (hCNT2), enhancing its potential therapeutic applications in cancer and viral infections .

Case Studies

A review of various studies indicates that modifications to the benzimidazole scaffold can significantly enhance biological activity:

  • Modification Impact : Substituents such as phenyl or halogen groups can increase potency against specific targets while improving bioavailability and reducing toxicity .

Q & A

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading) and quantify variance .
  • Grubbs’ Test : Identify and exclude outliers in yield data across replicate syntheses .

Regulatory & Safety Considerations

Q. What long-term studies are needed for preclinical development?

  • Methodological Answer :
  • Chronic Toxicity : Conduct 6-month rodent studies with histopathology and hematological endpoints .
  • ADME Profiling : Track pharmacokinetics (e.g., t½, AUC) in multiple species (rat, dog) to predict human dosing .

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